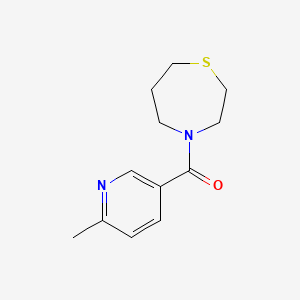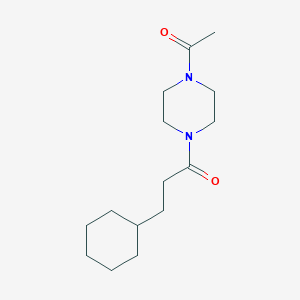
1-(4-Acetylpiperazin-1-yl)-3-cyclohexylpropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Acetylpiperazin-1-yl)-3-cyclohexylpropan-1-one, also known as ACP, is a chemical compound that has been studied for its potential use in scientific research. ACP is a synthetic compound that is not found in nature and is created through a specific synthesis method. The purpose of
作用机制
1-(4-Acetylpiperazin-1-yl)-3-cyclohexylpropan-1-one acts as a dopamine transporter inhibitor, which means that it blocks the reuptake of dopamine into presynaptic neurons. This leads to an increase in dopamine levels in the synaptic cleft, which can have a variety of effects on neurotransmission and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to increase locomotor activity and induce hyperactivity. This compound has also been shown to increase dopamine release in the nucleus accumbens, which is a brain region that is associated with reward and motivation.
实验室实验的优点和局限性
1-(4-Acetylpiperazin-1-yl)-3-cyclohexylpropan-1-one has several advantages for use in lab experiments. It has a high degree of purity and can be synthesized in large quantities. This compound is also relatively stable and can be stored for long periods of time. However, there are also limitations to using this compound in lab experiments. This compound is a synthetic compound that is not found in nature, which means that its effects on the brain and behavior may not be fully understood. Additionally, this compound has been shown to have some toxic effects in animal studies, which may limit its use in certain experiments.
未来方向
There are several future directions for research on 1-(4-Acetylpiperazin-1-yl)-3-cyclohexylpropan-1-one. One area of research is to investigate the potential therapeutic uses of this compound in neurological disorders such as addiction and Parkinson's disease. Another area of research is to investigate the mechanisms of action of this compound and how it affects dopamine levels in the brain. Additionally, future research could investigate the potential toxic effects of this compound and how they can be mitigated in lab experiments.
Conclusion:
In conclusion, this compound is a synthetic compound that has been studied for its potential use in scientific research. This compound has been shown to have an affinity for the dopamine transporter and can have a variety of effects on neurotransmission and behavior. This compound has several advantages for use in lab experiments, but also has limitations and potential toxic effects. Future research on this compound could investigate its potential therapeutic uses and mechanisms of action, as well as its potential toxic effects.
合成方法
1-(4-Acetylpiperazin-1-yl)-3-cyclohexylpropan-1-one is synthesized through a multi-step process that involves the reaction of cyclohexylmagnesium bromide with 1-(4-chloroacetyl)piperazine. The resulting compound is then reacted with 3-chloropropiophenone in the presence of a base to form this compound. This synthesis method has been optimized to produce high yields of this compound with a high degree of purity.
科学研究应用
1-(4-Acetylpiperazin-1-yl)-3-cyclohexylpropan-1-one has been studied for its potential use in scientific research, particularly in the field of neuroscience. This compound has been shown to have an affinity for the dopamine transporter, which is a protein that plays a critical role in regulating dopamine levels in the brain. This compound has been used in studies to investigate the role of the dopamine transporter in addiction and other neurological disorders.
属性
IUPAC Name |
1-(4-acetylpiperazin-1-yl)-3-cyclohexylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2/c1-13(18)16-9-11-17(12-10-16)15(19)8-7-14-5-3-2-4-6-14/h14H,2-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTULFCYXIDHPQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)CCC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]ethanone](/img/structure/B7512115.png)

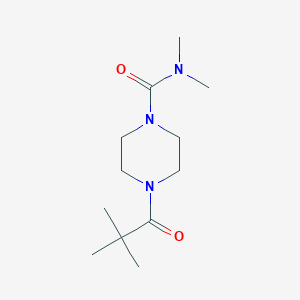
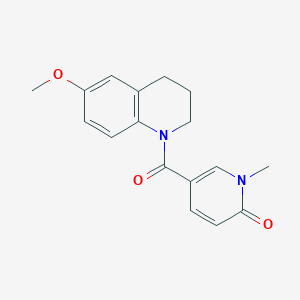
![N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]oxolane-2-carboxamide](/img/structure/B7512141.png)
![2-[2,3-dihydro-1,4-benzodioxin-6-ylmethyl(methyl)amino]-N-(2-oxoazepan-3-yl)acetamide](/img/structure/B7512149.png)

![N-[3-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]acetamide](/img/structure/B7512161.png)
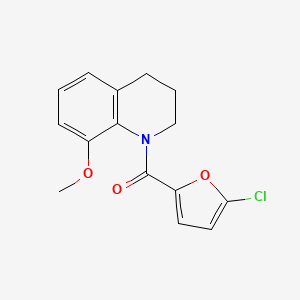
![imidazo[1,2-a]pyridin-2-yl-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone](/img/structure/B7512179.png)
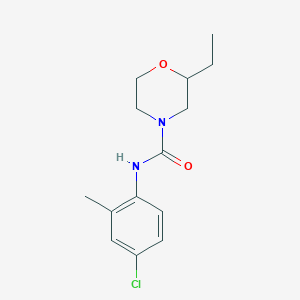
![2-pyrazol-1-yl-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide](/img/structure/B7512187.png)
